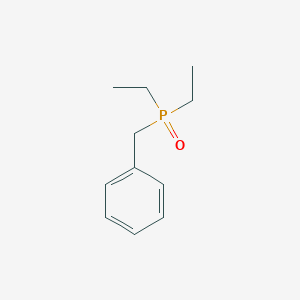

Benzyldiethylphosphine oxide

Description

Benzyldiethylphosphine oxide is a phosphine oxide derivative characterized by a benzyl group and two ethyl substituents attached to a central phosphorus atom. Such compounds are pivotal in asymmetric catalysis and coordination chemistry due to their electron-donating properties and stereochemical versatility. The benzyl group enhances solubility in organic solvents, while ethyl substituents modulate steric effects, influencing reactivity in ligand-metal complexes .

Properties

Molecular Formula |

C11H17OP |

|---|---|

Molecular Weight |

196.23 g/mol |

IUPAC Name |

diethylphosphorylmethylbenzene |

InChI |

InChI=1S/C11H17OP/c1-3-13(12,4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

BHVICCHVQUYALS-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(CC)CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Phosphine oxides vary widely in substituents, which dictate their chemical behavior. Below is a comparative analysis of benzyldiethylphosphine oxide with key analogs:

Electronic and Steric Effects

- Electron Donation : this compound’s ethyl groups provide weaker electron donation compared to phenyl substituents in diphenylphosphinic acid benzyl ester, making it less electron-rich but more tunable for specific metal-ligand interactions .

- Steric Hindrance : The benzyl group introduces moderate steric bulk, intermediate between the smaller methyl groups in dimethylphosphine oxide (GEO-02882 ) and the larger cyclic benzophospholan-3-one oxides (e.g., 2a–2d ). This balance is advantageous in catalysis where both accessibility and stability are critical .

Stability and Reactivity

- Hydrolytic Stability : Unlike phosphate esters (e.g., benzoyl phosphate, CAS 6659-26-3 ), phosphine oxides like this compound are less prone to hydrolysis due to the absence of labile P–O ester bonds. This makes them more robust in aqueous or humid conditions .

- Thermal Stability : Fluorinated analogs (e.g., difluoromethyldiphenylphosphine oxide ) exhibit superior thermal stability compared to alkyl-substituted phosphine oxides, attributed to strong C–F bonds and reduced oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.